"3-Chloro-6-hydroxy-2-methoxybenzoic acid" synthesis pathway
"3-Chloro-6-hydroxy-2-methoxybenzoic acid" synthesis pathway
An In-depth Technical Guide on the Synthesis of 3-Chloro-6-hydroxy-2-methoxybenzoic acid
Executive Summary: 3-Chloro-6-hydroxy-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of a proposed, efficient synthetic pathway for this target molecule. The strategy is built upon a logical retrosynthetic analysis, starting from a readily accessible benzaldehyde precursor. The core of the synthesis involves a two-step process: a regioselective electrophilic chlorination followed by a selective oxidation. This document details the mechanistic rationale behind each transformation, provides step-by-step experimental protocols, and presents the information in a format tailored for researchers, scientists, and drug development professionals.
Introduction
Chemical Profile of the Target Molecule
3-Chloro-6-hydroxy-2-methoxybenzoic acid is an organic compound featuring a benzoic acid core substituted with chloro, hydroxyl, and methoxy functional groups. These groups contribute to its specific chemical reactivity and potential for further elaboration into more complex molecular architectures.
| Property | Value | Source |
| IUPAC Name | 3-chloro-6-hydroxy-2-methoxybenzoic acid | [3] |
| CAS Number | 146984-79-4 | [3][4] |
| Molecular Formula | C₈H₇ClO₄ | [3][4] |
| Molecular Weight | 202.59 g/mol | [3][4] |
| Canonical SMILES | COC1=C(C=CC(=C1C(=O)O)O)Cl | [3] |
| InChIKey | UDVPCPDQXIUAKI-UHFFFAOYSA-N | [3] |
Scientific Significance and Potential Applications
While specific applications for 3-Chloro-6-hydroxy-2-methoxybenzoic acid are not extensively documented in public literature, its structure is analogous to other substituted benzoic acids that are vital building blocks in medicinal chemistry and crop science. For instance, the related compound Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide.[5][6] The presence of multiple functional groups on the ring—a carboxylic acid for amide or ester formation, a phenol for etherification, and a chloro group for nucleophilic substitution or cross-coupling reactions—makes it a versatile intermediate for constructing diverse chemical libraries for biological screening.[1][2]
Retrosynthetic Analysis and Strategic Design
A robust synthesis design begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available, or easily synthesizable starting materials.
Pathway Design Rationale
The primary strategic disconnection is at the carboxylic acid functional group. This group can be reliably formed via the oxidation of a corresponding benzaldehyde. This approach is advantageous as aldehydes are generally stable and their oxidation is a high-yielding, well-understood transformation. The precursor, 3-chloro-6-hydroxy-2-methoxybenzaldehyde, can then be formed through the electrophilic chlorination of a suitable phenolic aldehyde.
This leads to the selection of 2-hydroxy-6-methoxybenzaldehyde as a logical starting material. This precursor contains the required 1,2,6-substitution pattern of the oxygenated functional groups relative to the eventual carboxyl group.
Retrosynthetic Pathway Diagram
The following diagram illustrates the proposed retrosynthetic disconnection.
Caption: Retrosynthetic analysis of the target molecule.
The Forward Synthesis: A Detailed Elucidation
The proposed forward synthesis is a two-step sequence designed for efficiency and control over regiochemistry.
Overall Synthesis Workflow
Caption: Proposed two-step synthesis pathway.
Step 1: Regioselective Chlorination
Expertise & Experience: The key challenge in this step is to control the position of chlorination. The starting material, 2-hydroxy-6-methoxybenzaldehyde, has two strong activating groups: the hydroxyl (-OH) and the methoxy (-OCH₃). Both are ortho, para-directors. They powerfully activate positions 3 and 5 for electrophilic aromatic substitution. To achieve selective chlorination at the C3 position, a carefully chosen chlorinating agent and reaction conditions are paramount. Sulfuryl chloride (SO₂Cl₂) is often an effective reagent for the controlled chlorination of activated phenols.
Trustworthiness (Self-Validating Protocol): The protocol includes a purification step via column chromatography, which allows for the isolation of the desired C3-chlorinated isomer from any potential C5-chlorinated or dichlorinated byproducts. The identity and purity of the product must be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Experimental Protocol: Synthesis of 3-Chloro-6-hydroxy-2-methoxybenzaldehyde
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-6-methoxybenzaldehyde (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane or acetonitrile.
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Inert Atmosphere: Purge the flask with nitrogen and cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂, 1.05 eq.) in the same anhydrous solvent and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with fresh portions of dichloromethane.[7]
-
Washing & Drying: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[7]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to isolate the desired 3-chloro-6-hydroxy-2-methoxybenzaldehyde.
Step 2: Selective Aldehyde Oxidation
Expertise & Experience: The oxidation of the aldehyde to a carboxylic acid in the presence of a phenol requires a selective reagent. Strong oxidants like potassium permanganate or chromic acid would likely oxidize the phenol, leading to undesired side products and decomposition. Sodium chlorite (NaClO₂) is an excellent choice for this transformation, particularly under mildly acidic conditions in the presence of a chlorine scavenger like 2-methyl-2-butene or hydrogen peroxide. This method, known as the Pinnick oxidation, is highly selective for aldehydes. The oxidation of vanillin (a related phenolic aldehyde) with sodium chlorite is well-documented and effective.[8]
Trustworthiness (Self-Validating Protocol): The reaction is worked up by acidification, which precipitates the carboxylic acid product. The purity of the final product can be readily assessed by its melting point and confirmed by spectroscopic analysis. Recrystallization provides a straightforward method for obtaining a highly pure final product.
Experimental Protocol: Synthesis of 3-Chloro-6-hydroxy-2-methoxybenzoic acid
-
Setup: In a round-bottom flask, dissolve the 3-chloro-6-hydroxy-2-methoxybenzaldehyde (1.0 eq.) from Step 1 in a mixture of tert-butanol and water.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.
-
Reaction: Add the aqueous sodium chlorite solution to the stirred aldehyde solution at room temperature.
-
Scavenger: Add a chlorine scavenger, such as 2-methyl-2-butene (2.0 eq.), to the reaction mixture.
-
Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the disappearance of the aldehyde starting material by TLC.
-
Workup: Once the reaction is complete, reduce the volume of the solvent in vacuo. Cool the remaining aqueous solution in an ice bath.
-
Precipitation: Acidify the solution to pH 2-3 by the dropwise addition of 2 N hydrochloric acid.[9] A precipitate of the carboxylic acid product should form.
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Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Data Summary
The following table summarizes the key parameters for the proposed synthesis. Note that yields are estimates based on similar literature transformations and would require experimental optimization.
| Step | Transformation | Key Reagents | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | Chlorination | SO₂Cl₂, CH₂Cl₂ | 0 to RT | 2 - 4 | 75 - 85 |
| 2 | Oxidation | NaClO₂, NaH₂PO₄ | RT | 4 - 6 | 85 - 95 |
Conclusion
This guide outlines a scientifically sound and logical two-step pathway for the synthesis of 3-Chloro-6-hydroxy-2-methoxybenzoic acid. The strategy leverages a regioselective chlorination of an activated phenol followed by a highly selective Pinnick oxidation of the intermediate aldehyde. This approach is designed to maximize yield and purity by addressing key challenges such as regiocontrol and functional group compatibility. The detailed protocols serve as a robust starting point for laboratory-scale synthesis, providing researchers in pharmaceutical and agrochemical development with a practical route to this valuable chemical intermediate.
References
- VIII. THE OXIDATION OF SUBSTANCES RELATED TO VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIO. Canadian Science Publishing.
- 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. Smolecule.
- 3-chloro-6-hydroxy-2-methoxybenzoic acid 146984-79-4 wiki. Guidechem.
- 3-Chloro-6-hydroxy-2-methoxybenzoic acid | C8H7ClO4 | CID 46835739. PubChem.
- Synthesis of 3-chloro-6-hydroxy-2-methoxybenzaldehyde. PrepChem.com.
- CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Google Patents.
- CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid. Google Patents.
- Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem.com.
- 3-Chloro-2-methoxybenzoic acid. Chem-Impex.
- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Google Patents.
Sources
- 1. Buy 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid | 101536-78-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-6-hydroxy-2-methoxybenzoic acid | C8H7ClO4 | CID 46835739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 6. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. prepchem.com [prepchem.com]
